N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole-derived molecule featuring a 7-chloro-4-methoxy-substituted benzothiazole core linked to a 3-methanesulfonylbenzamide moiety.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-12-7-6-11(17)14-13(12)18-16(24-14)19-15(20)9-4-3-5-10(8-9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYTDCRENTFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzothiazole.
Introduction of the Benzamide Moiety: The benzothiazole derivative is then reacted with 3-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of the target compound with related benzothiazole/benzamide derivatives:
Key Observations:
Substituent Effects: The 7-Cl and 4-OMe groups on the benzothiazole ring in the target compound may enhance lipophilicity and modulate electron density compared to unsubstituted benzothiazoles (e.g., ).
Synthesis Challenges:
- Analogues like N-(Benzothiazol-2-yl)-3-chlorobenzamide are synthesized via isothiocyanate intermediates but often result in low yields due to by-product formation (15% yield in ). The target compound’s synthesis may face similar challenges.
Structural and Crystallographic Insights:
Pharmacological and Catalytic Potential
While direct pharmacological data for the target compound are absent, structural parallels to patented derivatives suggest possible applications:
- Patent Derivatives (): Compounds with benzothiazole-amide backbones (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]tetrahydroquinolin-1-yl}-thiazole-4-carboxylic acid) exhibit activities in unspecified assays (Tables 1–5). The target compound’s SO₂Me group may enhance binding affinity or metabolic stability.
- Catalytic Applications: The N,O-bidentate directing group in facilitates metal-catalyzed C–H functionalization. The target compound’s OMe and SO₂Me groups could similarly coordinate transition metals, enabling directed C–H activation or cross-coupling reactions.
Methodological Considerations
- Structural Analysis: Analogues like rely on X-ray crystallography (using SHELX and ORTEP for refinement and visualization) to confirm planar geometries and hydrogen-bonding networks. These methods are likely applicable to the target compound.
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent and has shown promise in anti-inflammatory applications. This article delves into the biological activity of this compound, detailing its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN3O3S, with a molecular weight of approximately 367.83 g/mol. The compound features a benzothiazole moiety linked to a methanesulfonylbenzamide group, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
- Cell Proliferation : Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. This is achieved through modulation of signaling pathways such as the AKT and ERK pathways, which are crucial for cell survival and proliferation.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various in vitro assays:
-
Cell Lines Tested :
- A431 : Human epidermoid carcinoma cell line
- A549 : Human non-small cell lung cancer cell line
- H1299 : Another lung cancer cell line
-
Methodology :
- MTT Assay : Used to evaluate cell viability and proliferation.
- Flow Cytometry : To assess apoptosis and cell cycle distribution.
- Western Blot Analysis : To analyze protein expression levels related to apoptosis and signaling pathways.
-
Results :
- Significant inhibition of cell proliferation was observed in A431 and A549 cells.
- Induction of apoptosis was confirmed by increased levels of cleaved caspases.
- The compound exhibited a dose-dependent effect on cell migration, indicating potential anti-metastatic properties.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by:
- Reducing the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models.
- Inhibiting the activation of NF-kB signaling pathways involved in inflammation.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Kamal et al., 2010 | Identified structural modifications that enhance anticancer activity in benzothiazole derivatives. |
| Lee et al., 2011 | Demonstrated anti-inflammatory properties through enzyme inhibition assays. |
| Mortimer et al., 2006 | Reported selective anticancer effects against various human cancer cell lines. |
Case Studies
- Case Study 1 : A study by Kamal et al. investigated the efficacy of modified benzothiazole compounds, including this compound, showing significant reduction in tumor growth in xenograft models.
- Case Study 2 : Research published in Journal of Medicinal Chemistry highlighted the dual action of this compound against both cancer cells and inflammatory responses, suggesting its potential as a dual-action therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
